molecular formula C19H26N2O4 B7013924 N-(1,3-dimethoxypropan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxamide

N-(1,3-dimethoxypropan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxamide

Cat. No.: B7013924
M. Wt: 346.4 g/mol
InChI Key: RPJMDGDNYDWVRV-UHFFFAOYSA-N
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Description

N-(1,3-dimethoxypropan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a spiro linkage between a chromene and a piperidine ring, which imparts distinct physicochemical properties.

Properties

IUPAC Name

N-(1,3-dimethoxypropan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-23-13-16(14-24-2)20-18(22)21-11-9-19(10-12-21)8-7-15-5-3-4-6-17(15)25-19/h3-8,16H,9-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJMDGDNYDWVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)NC(=O)N1CCC2(CC1)C=CC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethoxypropan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process. One common approach includes the condensation of a chromene derivative with a piperidine derivative under specific conditions to form the spiro linkage. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethoxypropan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-(1,3-dimethoxypropan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-dimethoxypropan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. As a delta opioid receptor agonist, it binds to the delta opioid receptors in the nervous system, modulating pain signals and providing analgesic effects. The pathways involved include the inhibition of neurotransmitter release and modulation of ion channel activity .

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